molecular formula C11H10BrNO3 B3212299 Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate CAS No. 109888-47-3

Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate

Cat. No.: B3212299
CAS No.: 109888-47-3
M. Wt: 284.11 g/mol
InChI Key: WPGQDXWQYYWMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the 4,5-dihydroisoxazole (isoxazoline) class of compounds, which are five-membered heterocycles known for their utility as versatile synthetic intermediates and key scaffolds in drug discovery. The structure of this compound features a 4-bromophenyl substituent at the 3-position, a common pharmacophore that can facilitate further chemical modifications via cross-coupling reactions, such as Suzuki or Heck reactions. This makes the compound a valuable building block for the synthesis of more complex molecules for biological screening . Compounds containing the 3-halo-4,5-dihydroisoxazole moiety, similar to this one, have been investigated as potential covalent inhibitors in drug discovery, particularly targeting enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) for their anti-proliferative activity . The methyl ester group at the 5-position offers a handle for further functionalization, including hydrolysis to the corresponding carboxylic acid or conversion to amides. This product is intended for use in research laboratories as a synthetic intermediate. It is strictly for professional and scientific research applications. For Research Use Only. Not intended for diagnostic or therapeutic uses. Not for human or veterinary use.

Properties

IUPAC Name

methyl 3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-11(14)10-6-9(13-16-10)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGQDXWQYYWMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=NO1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with an appropriate esterifying agent to yield the desired isoxazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The isoxazole ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as liquid crystal polymers and other functional materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate, highlighting differences in substituents, physical properties, and reactivity:

Compound Name Molecular Formula Substituents (Position 3) Ester Group (Position 5) Physical State/Yield Key Applications/Reactivity References
This compound C₁₁H₁₀BrNO₃ 4-Bromophenyl Methyl carboxylate Solid (80% yield) Cycloaddition reactions, drug synthesis
Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate C₁₁H₁₀ClNO₃ 4-Chlorophenyl Methyl carboxylate Solid (data not reported) Analogous reactivity with lower MW
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate C₁₃H₁₂BrNO₃ 4-Bromophenyl Ethyl carboxylate Solid (analytical data N/A) Early-stage drug discovery
Prop-2-yn-1-yl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate (4aj) C₁₄H₁₀BrNO₃ 4-Bromophenyl Propargyl ester Yellow solid (60% yield) Click chemistry applications
tert-Butyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate C₁₄H₁₆BrNO₃ 4-Bromophenyl tert-Butyl ester White solid (56% yield) Boron-containing intermediates
Methyl 3-(4-trifluoromethylphenyl)-4,5-dihydroisoxazole-5-carboxylate C₁₂H₁₀F₃NO₃ 4-Trifluoromethylphenyl Methyl carboxylate Yellow oil (yield N/A) Enhanced lipophilicity for CNS targets
Methyl 3-(4-benzodioxolyl)-4,5-dihydroisoxazole-5-carboxylate C₁₆H₁₂F₃NO₄ 1,3-Benzodioxolyl Methyl carboxylate Yellow oil (yield N/A) Antioxidant/anti-inflammatory scaffolds

Key Findings from Comparative Analysis

Electronic Effects of Halogen Substituents: The bromine atom in the parent compound provides stronger electron-withdrawing effects compared to the chlorine analog , influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Trifluoromethyl (-CF₃) groups (e.g., in C₁₂H₁₀F₃NO₃) increase lipophilicity (logP) and metabolic stability, making such analogs favorable for blood-brain barrier penetration .

Ester Group Modifications :

  • Propargyl (4aj) and tert-butyl esters (10) enable orthogonal functionalization (e.g., click chemistry or hydrolysis) .
  • Ethyl esters (e.g., Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate) exhibit distinct regioselectivity in hydrolysis reactions compared to methyl esters .

Synthetic Utility: Boron-containing analogs (e.g., tert-butyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate) serve as precursors for Suzuki-Miyaura cross-couplings, expanding access to biaryl systems .

Physical Properties :

  • Methyl and ethyl esters generally yield solids, while bulkier esters (tert-butyl) or oil-forming analogs (e.g., trifluoromethyl derivatives) require chromatographic purification .

Biological Activity

Overview

Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate is a compound belonging to the isoxazole class, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. Its unique molecular structure enables various biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula: C11H10BrNO3
  • Molecular Weight: 284.106 g/mol
  • CAS Number: 109888-47-3
  • LogP: 1.55070

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The bromophenyl group facilitates π-π interactions with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with amino acid side chains. These interactions potentially modulate enzyme or receptor activities, leading to various biological effects such as anti-inflammatory and anticancer properties.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of isoxazole derivatives, including this compound. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests that this compound may exert similar effects through inhibition of pathways such as COX-2 and NF-κB signaling .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Isoxazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The structural features of this compound may allow it to disrupt cellular processes essential for cancer cell proliferation or survival. For example, studies on related compounds indicate their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Study on Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of related isoxazole compounds demonstrated that they effectively reduced inflammatory markers in vitro and in vivo models. The findings indicated that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .

Evaluation of Anticancer Properties

Research focusing on a series of isoxazole derivatives revealed significant cytotoxicity against breast cancer cell lines. The study noted that these compounds could enhance the efficacy of existing chemotherapy agents when used in combination therapies .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazoleStructureModerate anti-inflammatory
3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamideStructureStrong anticancer properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate?

  • The compound is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkenes/alkynes. For example, bromophenyl-substituted nitrile oxides can react with methyl acrylate derivatives under basic conditions to form the dihydroisoxazole core. Critical parameters include reaction temperature (0–60°C), solvent polarity (e.g., THF or DCM), and catalyst choice (e.g., triethylamine). Post-synthesis purification often involves column chromatography or recrystallization .

Q. How is the conformational analysis of the dihydroisoxazole ring performed?

  • Ring puckering is quantified using Cremer-Pople parameters, which define out-of-plane displacements via amplitude (q) and phase angle (φ). For five-membered rings like dihydroisoxazole, these coordinates are derived from atomic Cartesian positions and analyzed using software like SHELXL . X-ray crystallography data (e.g., torsion angles and bond lengths) are cross-validated against computational models (DFT) to resolve discrepancies .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., bromophenyl substitution at C3) via coupling constants and deshielding effects.
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=O ester) and ~1600 cm1^{-1} (C=N isoxazole) validate functional groups.
  • X-ray crystallography : SHELX and ORTEP-3 generate thermal ellipsoid plots to visualize bond distortions and intermolecular interactions .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data (e.g., NMR vs. crystallography)?

  • DFT calculations (B3LYP/6-31G*) model electronic environments to predict NMR chemical shifts and compare them with experimental values. Discrepancies >0.5 ppm may indicate crystal packing effects or solvation differences.
  • Hirshfeld surface analysis identifies non-covalent interactions (e.g., halogen bonding from bromine) that influence crystallographic data but are absent in solution-phase NMR .

Q. What strategies optimize regioselectivity in dihydroisoxazole synthesis?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor dipole stabilization of transition states, reducing side products.
  • Catalytic control : Lewis acids (e.g., ZnCl2_2) direct nitrile oxide orientation during cycloaddition.
  • Kinetic vs. thermodynamic control : Lower temperatures (0–10°C) favor kinetic products (e.g., 5-carboxylate over 4-carboxylate isomers) .

Q. How is the bromophenyl moiety utilized in structure-activity relationship (SAR) studies?

  • The 4-bromophenyl group enhances lipophilicity (logP ~3.2) and π-π stacking in biological targets. Comparative studies with 4-chloro or 4-fluoro analogs reveal steric and electronic impacts on binding affinity. For example, bromine’s larger van der Waals radius improves occupancy in hydrophobic enzyme pockets .

Q. What advanced crystallographic tools validate structural anomalies?

  • SHELXL : Refines occupancy ratios for disordered atoms (e.g., bromine in multiple conformations).
  • PLATON/ADDSYM : Detects missed symmetry elements or twinning in crystals.
  • R-factor analysis : Discrepancies >5% between observed and calculated diffraction patterns trigger re-refinement .

Q. How do molecular dynamics (MD) simulations predict stability in biological systems?

  • AMBER/CHARMM force fields simulate ligand-protein binding over 100 ns trajectories. Key metrics include root-mean-square deviation (RMSD <2 Å for stability) and hydrogen bond persistence (>70% occupancy). Bromophenyl interactions with residues (e.g., Phe, Tyr) are quantified using MM-PBSA free energy calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.